5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyrimidine-4-carbaldehyde, which reacts with 5-amino-2-aminopyrimidine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-4-methylpyridine
- 2-Amino-6-methylpyridine
Uniqueness
5-Amino-2-((pyrimidin-4-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
77961-57-0 |
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Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
5-amino-2-(pyrimidin-4-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N6O/c10-7-4-13-9(15-8(7)16)12-3-6-1-2-11-5-14-6/h1-2,4-5H,3,10H2,(H2,12,13,15,16) |
InChI Key |
HGGKIZOZLCPRJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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